N-2-Fluorenesulfonyl-beta-alanine

Description

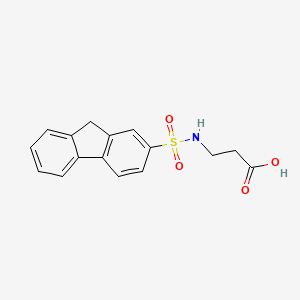

N-2-Fluorenesulfonyl-beta-alanine is a synthetic organic compound combining a fluorene moiety, a sulfonyl group, and beta-alanine. Beta-alanine, a non-proteinogenic amino acid (CAS 107-95-9), serves as the backbone, linking the fluorenesulfonyl substituent to a carboxylic acid group .

Properties

CAS No. |

32869-90-2 |

|---|---|

Molecular Formula |

C16H15NO4S |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

3-(9H-fluoren-2-ylsulfonylamino)propanoic acid |

InChI |

InChI=1S/C16H15NO4S/c18-16(19)7-8-17-22(20,21)13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-6,10,17H,7-9H2,(H,18,19) |

InChI Key |

SFGAXTGZJZQGEH-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCC(=O)O |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCC(=O)O |

Other CAS No. |

32869-90-2 |

Synonyms |

N-2-fluorenesulfonyl-beta-alanine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Sulfonated Aromatic Compounds

Beta Naphthalenesulfonic Acid (CAS: Mixture)

- Structure : A naphthalene ring (two fused benzene rings) with a sulfonic acid group at the beta position.

- Applications : Primarily used as an agricultural intermediate .

- The sulfonyl group in the target compound is linked to beta-alanine, enabling peptide-like interactions, unlike Beta Naphthalenesulfonic Acid’s free sulfonic acid group. Beta Naphthalenesulfonic Acid has stricter handling precautions (UN2583) due to its corrosive nature, whereas N-2-Fluorenesulfonyl-beta-alanine’s safety profile remains uncharacterized .

2-Fluorophenylboronic Acid (CAS: 1993-03-9)

- Structure : A phenyl ring with fluorine and boronic acid substituents.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions.

- Key Differences :

- The boronic acid group enables covalent bonding with diols (e.g., in saccharides), unlike the sulfonyl group’s role as an electron-withdrawing moiety.

- Fluorine’s electronegativity in this compound enhances stability, whereas the fluorenesulfonyl group in N-2-Fluorenesulfonyl-beta-alanine may influence solubility and binding affinity .

Beta-Alanine Derivatives

L-4-Fluoro-phenylalanine (CAS: 1132-68-9)

- Structure : Beta-alanine derivative with a fluorinated phenyl group.

- Applications: Potential use in peptide synthesis or as a metabolic tracer.

- Key Differences: The fluorine atom on the phenyl ring modulates electronic properties without the steric bulk of the fluorene system. L-4-Fluoro-phenylalanine retains the amino acid’s natural α-carbon configuration, whereas N-2-Fluorenesulfonyl-beta-alanine’s sulfonyl group replaces the amine’s typical hydrogen-bonding capabilities .

2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate (CAS: 68133-26-6)

- Structure : Beta-alanine esterified with a methoxyethyl group and linked to an aromatic amine.

- Applications : Likely a prodrug or intermediate in organic synthesis.

- Key Differences: The ester group increases lipophilicity, contrasting with the polar sulfonyl group in N-2-Fluorenesulfonyl-beta-alanine. The methoxy and amino substituents on the aromatic ring may enhance solubility or target-specific interactions, whereas the fluorene system offers a larger hydrophobic surface .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.